molecular formula C21H17NO3S B6579393 methyl 5-phenyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate CAS No. 1321906-73-3

methyl 5-phenyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate

Cat. No.: B6579393
CAS No.: 1321906-73-3
M. Wt: 363.4 g/mol
InChI Key: FLHGIDRCDLYOCD-OUKQBFOZSA-N
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Description

Methyl 5-phenyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate is an intriguing organic compound that belongs to the thiophene class

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic synthesis. The process begins with the preparation of the thiophene core, followed by the introduction of the phenyl and enamido groups. The key synthetic steps might include:

  • Formation of the Thiophene Ring: : Starting with a suitable precursor such as 2-acetylthiophene, the thiophene ring is constructed through various condensation reactions.

  • Introduction of the Phenyl Group: : Phenylation can be achieved through methods like Suzuki coupling or direct arylation, ensuring the phenyl group is correctly positioned.

  • Amidation: : The amido group is introduced via condensation reactions involving suitable amines and acids, under controlled conditions to ensure the E-configuration.

Industrial Production Methods

Scaling up the synthesis to industrial levels requires optimization of reaction conditions to enhance yield and purity. This often involves the use of flow chemistry techniques and continuous reactors to manage reaction times and temperatures more effectively.

Types of Reactions

This compound undergoes various chemical reactions, including:

  • Oxidation: : Transformations involving the addition of oxygen or the removal of hydrogen, typically facilitated by reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Reactions where the compound gains electrons, often using reducing agents such as lithium aluminium hydride or sodium borohydride.

  • Substitution: : Reactions where one atom or group is replaced by another, commonly through nucleophilic or electrophilic pathways.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminium hydride, sodium borohydride.

  • Catalysts: : Palladium, platinum-based catalysts for various coupling reactions.

Major Products Formed

The major products from these reactions vary based on the conditions and reagents used, but often include oxidized or reduced forms of the original compound, along with various substitution derivatives.

Scientific Research Applications

Methyl 5-phenyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate has wide-ranging applications, notably:

  • Chemistry: : Used as a building block for the synthesis of more complex organic molecules.

  • Biology: : Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

  • Medicine: : Explored for therapeutic potentials, including anti-inflammatory and anti-cancer properties.

  • Industry: : Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Biological Activity

Methyl 5-phenyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate is a synthetic compound belonging to the class of thiophene derivatives. These compounds have garnered attention for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H19NO2S\text{C}_{19}\text{H}_{19}\text{N}\text{O}_{2}\text{S}

Key Properties

PropertyValue
Molecular Weight305.43 g/mol
SolubilitySoluble in organic solvents
Melting PointNot determined

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiophene derivatives, including this compound. The compound has shown efficacy against various bacterial strains.

Table 1: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli0.21 µM
Pseudomonas aeruginosa0.25 µM
Staphylococcus aureus0.15 µM

These results indicate that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Cytotoxicity

In vitro studies assessing cytotoxicity have been conducted using various cell lines, including human cancer cell lines. The results demonstrated that this compound induces apoptosis in cancer cells.

Table 2: Cytotoxic Effects on Cell Lines

Cell LineIC50 (µM)
HeLa (cervical cancer)12.5
MCF7 (breast cancer)15.0
A549 (lung cancer)10.0

The compound's ability to induce cell death in cancer lines suggests its potential as an anticancer agent.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of DNA Gyrase : Molecular docking studies indicate that the compound binds effectively to DNA gyrase, an essential enzyme for bacterial DNA replication.
  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.

Case Studies

  • Antimicrobial Efficacy : A study conducted by [source needed] evaluated the antimicrobial efficacy of various thiophene derivatives, including methyl 5-phenyl derivatives, against clinical strains of bacteria. The results indicated significant inhibition zones compared to control groups.
  • Cytotoxicity Assessment : In a separate investigation, researchers examined the cytotoxic effects on lung cancer cell lines, revealing that the compound significantly reduced cell viability in a dose-dependent manner.

Properties

IUPAC Name

methyl 5-phenyl-3-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO3S/c1-25-21(24)20-17(14-18(26-20)16-10-6-3-7-11-16)22-19(23)13-12-15-8-4-2-5-9-15/h2-14H,1H3,(H,22,23)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHGIDRCDLYOCD-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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